1,4-beta-D-cellopentaose
Description
Structure
2D Structure
Properties
CAS No. |
2240-27-9 |
|---|---|
Molecular Formula |
C30H52O26 |
Molecular Weight |
828.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
InChI Key |
FJCUPROCOFFUSR-YIQJLYQHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O |
Synonyms |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |
Origin of Product |
United States |
Biosynthesis and Targeted Production of Cellopentaose for Research Applications
Enzymatic and Chemo-Enzymatic Synthesis Methodologies
The synthesis of cellopentaose relies heavily on enzymatic and chemo-enzymatic strategies that leverage the specificity of enzymes to build or break down glycosidic bonds. nih.gov These approaches are advantageous due to their high regio- and stereoselectivity, operating under mild reaction conditions. manchester.ac.uknottingham.ac.uk Chemo-enzymatic methods, in particular, integrate the precision of biocatalysis with the versatility of chemical synthesis to create complex carbohydrates. nih.govbeilstein-journals.org
Optimized Biocatalytic Pathways for Cellopentaose Production
Optimized biocatalytic processes are crucial for the efficient production of cellopentaose and other short-chain cello-oligosaccharides (COS). mdpi.comgsa.ac.uk Research has focused on both "top-down" depolymerization of cellulose (B213188) and "bottom-up" synthesis from simple sugars. nih.govresearchgate.net
One successful "top-down" strategy involves the enzymatic hydrolysis of cellulosic materials like Miscanthus. The use of a processive endoglucanase, TfCel9a, has been shown to produce a high percentage of cellotetraose (B13520) and cellopentaose. aber.ac.ukresearchgate.net By combining this enzyme with others, such as endoglucanase CcCel9m and a mutant cellobio/triohydrolase OsCelC7(-105), and pretreating the biomass with ionic liquids, researchers have achieved COS yields as high as 933 mg/g of glucan. researchgate.net
A highly effective "bottom-up" approach utilizes a three-enzyme cascade in a whole-cell biocatalyst. nih.govresearchgate.net This system employs sucrose (B13894) phosphorylase (BaScP), cellobiose (B7769950) phosphorylase (CuCbP), and cellodextrin phosphorylase (CcCdP) to synthesize COS from inexpensive substrates like sucrose and glucose. nih.govacs.org This pathway circumvents the need for expensive donor substrates. nih.gov By optimizing the reaction, a product concentration of 93 g/L was achieved, with cellopentaose (DP5) constituting 24% by weight of the soluble COS. acs.org Further intensification of this process using a semi-permeabilized whole-cell catalyst yielded an even higher product titer of 125 g/L. nih.govresearchgate.net
Table 1: Comparison of Optimized Biocatalytic Pathways for Cello-Oligosaccharide (COS) Production
| Strategy | Enzymes/Catalyst | Substrate | Key Products | Reported Yield/Titer | Reference |
|---|---|---|---|---|---|
| Top-Down Hydrolysis | TfCel9a, CcCel9m, OsCelC7(-105) | Ionic Liquid-Pretreated Miscanthus | Cellotetraose, Cellopentaose | 933 mg COS / g glucan | researchgate.net |
| Bottom-Up Synthesis | Purified Enzymes: BaScP, CuCbP, CcCdP | Sucrose, Glucose | Cellotriose (B13521) (33%), Cellotetraose (34%), Cellopentaose (24%) | 93 g/L | acs.org |
| Bottom-Up Synthesis | Whole-Cell Catalyst (E. coli expressing BaScP, CuCbP, CcCdP) | Sucrose, Glucose | Soluble COS (DP 2-6) | 125 g/L | nih.govresearchgate.net |
Transglycosylation Reactions for Cello-Oligosaccharide Synthesis
Transglycosylation is an enzymatic reaction where a glycosyl moiety is transferred from a donor to an acceptor molecule. This process, catalyzed by glycoside hydrolases under specific conditions, is a key method for synthesizing oligosaccharides. researchgate.netnih.gov Instead of water (hydrolysis), another sugar molecule acts as the acceptor, leading to chain elongation. researchgate.net
The efficiency of transglycosylation versus hydrolysis is highly dependent on the substrate concentration and the specific enzyme used. researchgate.net A comparative study of different glucosidases found that the enzyme from Aspergillus niger was the most effective for the transglycosylation of cellobiose, primarily producing cellotriose. researchgate.net While this specific study focused on cellotriose, the principle is fundamental to building longer cello-oligosaccharides, including cellopentaose, by carefully selecting enzymes and controlling reaction conditions to favor the transfer of glucose units to growing chains. The use of enzymatic transglycosylation has become a powerful method for creating complex and valuable oligosaccharides. nih.gov
Engineered Glycosynthases for Specific Cellopentaose Synthesis
To overcome the hydrolytic activity of wild-type glycosidases, researchers have engineered these enzymes into "glycosynthases." oup.com This is typically achieved by mutating the catalytic nucleophile residue, which renders the enzyme hydrolytically inactive but still capable of performing transglycosylation when supplied with an activated sugar donor (e.g., a glycosyl fluoride). oup.comnih.gov
A notable example is the engineering of the rice BGlu1 β-glucosidase. oup.com By mutating the catalytic nucleophile, glutamic acid at position 414, to smaller, non-nucleophilic amino acids (Alanine, Serine, or Glycine), scientists created active glycosynthases. The E414G mutant proved to be the most efficient, with a catalytic efficiency approximately 25-fold higher than the E414A mutant. oup.com When provided with α-glucosyl fluoride (B91410) as the donor and pNP-cellobioside as the acceptor, the BGlu1 E414G glycosynthase successfully synthesized a range of pNP-cello-oligosaccharides, including pNP-β-d-cellopentaoside (pNPC5), and even longer chains up to a degree of polymerization (DP) of 11. oup.com This demonstrates the power of glycosynthases to specifically synthesize longer-chain cello-oligosaccharides like cellopentaose. oup.com
Table 2: Kinetic Constants of Engineered Rice BGlu1 Glycosynthase Mutants
| Mutant | Km (mM) | kcat (x10-3 s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| E414G | 100 ± 10 | 11.0 ± 0.4 | 0.11 | oup.com |
| E414S | 120 ± 20 | 0.09 ± 0.01 | 0.00075 | oup.com |
| E414A | 130 ± 20 | 2.1 ± 0.1 | 0.016 | oup.com |
Data for α-Glucosyl fluoride donor with pNPC2 acceptor at pH 6.0.
Microbial Production Strategies for Cellopentaose Precursors
Microbial systems offer a powerful and sustainable platform for producing the precursors needed for cellopentaose synthesis. By harnessing and engineering metabolic pathways, microorganisms can be turned into cellular factories for generating specific oligosaccharides.
Utilization of Bacterial Cellulose as a Substrate for Labeled Cellopentaose Production
Bacterial cellulose is a pure, high-polymer form of cellulose produced by various bacteria, such as Acetobacter xylinum. nih.gov It serves as an excellent starting material for producing cellopentaose. The bacterial cellulose synthase (Bcs) complex, responsible for this production, includes a key enzyme, BcsZ, which is a periplasmic endo-β-1,4-glucanase. nih.govnih.gov
Structural studies have revealed how BcsZ binds to and processes β-1,4-glucan chains. nih.govresearchgate.net A crystal structure of a catalytically inactive BcsZ mutant was solved in a complex with cellopentaose, demonstrating that the enzyme's active site is perfectly suited to bind and generate this specific oligosaccharide. nih.govnih.gov The structure represents a post-hydrolysis state where the enzyme remains bound to the cellopentaose product. nih.gov This direct enzymatic relationship makes bacterial cellulose an ideal substrate. For research applications requiring labeled compounds, one could produce isotopically labeled cellopentaose by first growing cellulose-producing bacteria on a medium containing labeled glucose (e.g., ¹³C-glucose). The bacteria would incorporate the labeled glucose into their cellulose, which could then be harvested and hydrolyzed by enzymes like BcsZ to yield labeled cellopentaose. Furthermore, strategies are being developed to enhance the interaction between engineered bacteria and bacterial cellulose matrices, for example by using surface-exposed carbohydrate-binding modules, which could streamline such production processes. rsc.org
Modulation of Microbial Metabolism for Cellodextrin Chain Length Control
Controlling the degree of polymerization (DP) is critical in the production of specific cello-oligosaccharides. Uncontrolled enzymatic processes can lead to a mixture of different lengths or complete hydrolysis to glucose and cellobiose. nih.gov Microbial metabolic engineering provides a solution by allowing for precise control over the enzymatic pathways involved in synthesis. nih.gov
In the "bottom-up" synthesis of COS using engineered E. coli, the chain length of the final product is dictated by the relative activities of the three key enzymes in the biocatalytic cascade. nih.govresearchgate.net The cellobiose phosphorylase (CbP) and cellodextrin phosphorylase (CdP) are responsible for chain elongation, while the sucrose phosphorylase (ScP) provides the initial building block, α-glucose 1-phosphate. nih.gov Researchers found that by finely tuning the expression levels of the genes for these three enzymes, they could control the metabolic flux and direct the synthesis towards soluble COS (DP 2-6), including cellopentaose, while minimizing the production of longer, insoluble cellulose chains (DP > 6). nih.govresearchgate.net The optimal activity ratio of ScP:CbP:CdP was determined to be 10:2.9:0.6, which maximized the yield of desired soluble products. researchgate.net This demonstrates a powerful strategy for controlling cellodextrin chain length by modulating the metabolic machinery of a microbial host. nih.gov
Advanced Labeling Techniques for Spectroscopic Studies
Production of Selectively ¹³C-Labeled Cellopentaose for NMR Applications
The study of cellopentaose and other cello-oligosaccharides (COS) at a molecular level presents a significant challenge due to the repetitive nature of their glucose units. In Nuclear Magnetic Resonance (NMR) spectroscopy, this repetition leads to severe signal overlap, making it difficult to distinguish individual residues and analyze specific structural features or interaction sites. To overcome this limitation, advanced isotopic labeling techniques, particularly the selective incorporation of carbon-13 (¹³C), are employed. The introduction of a ¹³C label at a specific monosaccharide unit within the oligomer chain breaks the chemical shift degeneracy, allowing for the unambiguous identification and monitoring of different components of the molecule. nih.gov This enhanced sensitivity and resolution are critical for detailed investigations into the interactions between cellopentaose and various proteins, such as biomass-degrading enzymes. diva-portal.org
Two primary strategies have been developed for the production of ¹³C-labeled cellopentaose: a "top-down" approach involving the controlled hydrolysis of a fully labeled polysaccharide, and a "bottom-up" chemo-enzymatic synthesis that builds the oligosaccharide from smaller, labeled precursors.
Biosynthetic Production via Hydrolysis of Labeled Cellulose
A robust method for producing uniformly ¹³C-labeled cello-oligosaccharides involves a two-step biosynthetic process. diva-portal.org
Production of ¹³C-Labeled Bacterial Cellulose: The process begins with the cultivation of the bacterium Acetobacter xylinum, which is known to produce pure cellulose. By providing uniformly ¹³C-labeled glucose as the sole carbon source in the culture medium, the bacterium synthesizes bacterial cellulose (BC) with a high degree of isotopic enrichment. diva-portal.orgdiva-portal.org This method is relatively straightforward for achieving comprehensive labeling. diva-portal.org
Enzymatic Hydrolysis: The ¹³C-labeled bacterial cellulose is subsequently subjected to controlled enzymatic hydrolysis using specific glycoside hydrolases (GHs). The choice of enzyme is critical for determining the profile of the resulting cello-oligosaccharides. Research has shown that the enzyme PcCel45A, from Phanerochaete chrysosporium, is particularly effective as it preferentially cleaves cellulose into medium-sized oligosaccharides, including cellotriose (G3), cellotetraose (G4), and cellopentaose (G5). diva-portal.orgdiva-portal.org This preference is attributed to the enzyme's endo-acting cleavage mechanism and the specific architecture of its substrate-binding cleft. diva-portal.org
The resulting ¹³C-labeled oligosaccharides are then purified. The isotopic enrichment is confirmed using mass spectrometry, with studies reporting enrichment levels of approximately 97%, rendering the products highly suitable for sensitive NMR-based studies. diva-portal.org This approach has been successfully used to generate labeled COS to investigate their interactions with lytic polysaccharide monooxygenases (LPMOs). diva-portal.org
Enzymatic Synthesis for Selective Labeling
An alternative "bottom-up" strategy allows for more targeted labeling at specific positions within the cellopentaose molecule. This is typically achieved through enzymatic synthesis using phosphorylase enzymes.
Cellodextrin phosphorylase (CDP) is a key enzyme in this approach, catalyzing the reversible phosphorolysis of β-1,4-glycosidic bonds. researchgate.net For synthesis, the reaction proceeds by glycosylating an acceptor molecule using a glycosyl donor. researchgate.net A common reaction scheme involves the use of α-D-glucose 1-phosphate (αGlc1-P) as the donor and a smaller cello-oligosaccharide, such as cellobiose, as the acceptor. researchgate.netresearchgate.net
Selective ¹³C-labeling can be precisely controlled by using either a labeled donor or a labeled acceptor. For example, to label the non-reducing end of the growing chain, ¹³C-labeled α-D-glucose 1-phosphate would be used. Conversely, to specifically label the reducing end unit of the final product, a ¹³C-labeled acceptor molecule is required. This method has been successfully applied to enzymatically synthesize cello-oligosaccharides, including cellopentaose, with ¹³C labels specifically at the C1 atoms of the reducing ends, which was confirmed by solid-state NMR. researchgate.net
Table 1: Comparison of Production Methods for ¹³C-Labeled Cellopentaose
| Production Strategy | Key Enzyme(s) | Starting Materials | Labeling Method | Key Findings / Products |
| Top-Down: Hydrolysis | Acetobacter xylinum (for BC production), Glycoside Hydrolase (e.g., PcCel45A) | ¹³C-labeled Glucose, Bacterial Cellulose (BC) | Uniform labeling of precursor (BC) followed by hydrolysis. | Preferential production of medium-sized COS (G3-G5), including cellopentaose, with high isotopic enrichment (~97%). diva-portal.org |
| Bottom-Up: Synthesis | Cellodextrin Phosphorylase (CDP) | α-D-glucose 1-phosphate (donor), Cellobiose (acceptor) | Selective labeling of either the donor or acceptor molecule. | Enables site-specific ¹³C labeling, for instance, at the reducing end of cellopentaose, for targeted NMR analysis. researchgate.net |
Enzymatic Interactions and Hydrolysis Mechanisms Involving Cellopentaose
Cellopentaose as a Substrate for Glycoside Hydrolases (GHs)
Cellopentaose, a five-unit glucose oligomer, serves as a key substrate for multiple classes of glycoside hydrolases (GHs), the enzymes responsible for cleaving the β-1,4-glucosidic linkages in cellulose (B213188). researchgate.netnih.gov The interaction between these enzymes and cellopentaose is fundamental to understanding the complete breakdown of cellulosic biomass.
The efficiency with which cellulases and cellobiohydrolases hydrolyze cellopentaose varies significantly depending on the enzyme's origin, family, and specific structure. Kinetic studies provide quantitative measures of this specificity.
Cellobiohydrolases (CBHs), which are exo-acting enzymes, typically release cellobiose (B7769950) units from the ends of cellulose chains. researchgate.netnih.gov For instance, cellobiohydrolase II (Cel6A) from Trichoderma reesei demonstrates significant activity on soluble cello-oligosaccharides, with degradation rates for cellopentaose measured between 1 and 12 s⁻¹ at 27°C. vtt.fi This rate is noted to be 10 to 100 times faster than for 4-methylumbelliferyl substituted analogs. vtt.fi Similarly, Cellobiohydrolase I from Trichoderma longibrachiatum is active on cellopentaose.
Endoglucanases also show varied activity. An endoglucanase from Clostridium thermocellum, CtCel124CD, was found to be active on cellopentaose, although it displayed approximately 20-fold higher activity against cellohexaose. nih.gov Three distinct glycoside hydrolase family 6 (GH6) enzymes from the fungus Podospora anserina were all capable of hydrolyzing cellopentaose. nih.gov
The kinetic parameters for enzyme activity on cellopentaose are crucial for comparing enzyme performance. While comprehensive kinetic data (Kₘ, kₖₐₜ) for cellopentaose are not always reported, available information highlights the diversity in enzyme-substrate interactions.
Table 1: Kinetic and Activity Data of Selected Glycoside Hydrolases on Cellopentaose
| Enzyme | Source Organism | Enzyme Type | Observed Activity/Kinetic Parameter | Reference |
|---|---|---|---|---|
| Cellobiohydrolase II (Cel6A) | Trichoderma reesei | Exoglucanase (Cellobiohydrolase) | Degradation rate: 1-12 s⁻¹ | vtt.fi |
| CtCel124CD | Clostridium thermocellum | Endoglucanase | Lower activity than on cellohexaose | nih.gov |
| PaCel6A, PaCel6B, PaCel6C | Podospora anserina | Glycoside Hydrolase (Family 6) | Active on cellopentaose | nih.gov |
| CfBgl1 | Cellulomonas fimi | β-Glucosidase (Family 1) | Hydrolyzes cellopentaose | nih.gov |
Endoglucanases and exoglucanases (cellobiohydrolases) employ different mechanisms to degrade cellulosic substrates. nih.gov Endoglucanases cleave internal glycosidic bonds in an often random fashion, which creates new chain ends. nih.govnih.gov Exoglucanases, conversely, act processively on the reducing or non-reducing ends of cellulose chains, typically releasing cellobiose. researchgate.netnih.gov
This difference in their mode of action is reflected in their active site topology; exoglucanases often possess a tunnel-shaped active site that encloses the cellulose chain, while endoglucanases have a more open active-site cleft. nih.gov For example, structural modeling of PaCel6B from P. anserina predicts an open catalytic cleft, suggesting it functions as an endoglucanase, which aligns with its higher specific activity on carboxymethylcellulose (CMC) compared to crystalline Avicel. nih.gov In contrast, enzymes like PaCel6A behave more like traditional exoglucanases. nih.gov
When acting on a small, soluble substrate like cellopentaose, the distinction can be observed in the product profiles. An endoglucanase like CtCel124CD cleaves cellopentaose internally to produce both cellobiose and cellotriose (B13521). nih.gov An exoglucanase, depending on its processivity and where it initiates cleavage, might primarily produce cellobiose and leave a residual cellotriose molecule. vtt.fi The synergistic action of these two enzyme types is critical for efficient cellulose hydrolysis; endoglucanases increase the number of accessible chain ends for exoglucanases to act upon. nih.govmdpi.com
The specific cleavage patterns and resulting products from the enzymatic hydrolysis of cellopentaose provide insight into the mechanism of individual glycoside hydrolases. High-performance anion-exchange chromatography (HPAEC) and nuclear magnetic resonance (NMR) are common techniques used to identify these products. nih.govresearchgate.net
Studies have revealed distinct product profiles from the hydrolysis of cellopentaose by different enzymes:
CtCel124CD , an endoglucanase from C. thermocellum, exclusively converts cellopentaose into cellobiose and cellotriose. nih.gov
Cellobiohydrolase II from T. reesei was found to cleave the second and third glycosidic linkages from the non-reducing end of cellopentaose with nearly equal probability, yielding cellobiose and cellotriose. vtt.fi
CfBgl1 , a GH1 β-glucosidase from Cellulomonas fimi, hydrolyzes cellopentaose to produce mainly glucose and cellotetraose (B13520), indicating cleavage at one end of the oligomer. nih.gov
SMECel6A , a cellobiohydrolase, was confirmed to be a cellobiohydrolase as cellobiose was the major hydrolysis product from cellopentaose.
Table 2: Hydrolysis Products of Cellopentaose by Various Enzymes
| Enzyme | Source Organism | Enzyme Class | Primary Hydrolysis Products | Reference |
|---|---|---|---|---|
| CtCel124CD | Clostridium thermocellum | Endoglucanase (GH12) | Cellobiose, Cellotriose | nih.gov |
| Cellobiohydrolase II | Trichoderma reesei | Exoglucanase (GH6) | Cellobiose, Cellotriose | vtt.fi |
| CfBgl1 | Cellulomonas fimi | β-Glucosidase (GH1) | Glucose, Cellotetraose | nih.gov |
β-Glucosidases (BGLs) are crucial for the final step of cellulose hydrolysis, breaking down cellobiose into glucose. nih.gov However, many BGLs can also act on larger cello-oligosaccharides, including cellopentaose, and some possess the ability to perform transglycosylation.
A novel β-glucosidase, Td2F2, isolated from a compost metagenome, demonstrated activity on cellopentaose, although its catalytic efficiency was lower for cellopentaose than for cellotriose and cellotetraose. nih.gov This enzyme hydrolyzes the substrate in an exo-manner from the non-reducing end. nih.gov Significantly, Td2F2 also exhibits strong transglycosylation activity, a process where the enzyme transfers a glucose unit from the substrate to another sugar molecule instead of to water. nih.gov This activity is linked to the enzyme's high tolerance to glucose inhibition. nih.gov
Similarly, the GH1 β-glucosidase CfBgl1 from Cellulomonas fimi was shown to hydrolyze cellopentaose. nih.gov While another BGL from the same organism, CfBgl3B, did not act on cellopentaose, it showed transglycosylation activity with other substrates, highlighting that this is a common feature among these enzymes. nih.gov The β-glucosidase MtBgl3a has also been used effectively in transglycosylation reactions using cellobiose as a sugar donor. nih.gov The ability of β-glucosidases to both hydrolyze and perform transglycosylation with substrates like cellopentaose adds another layer of complexity to the regulation of cellulolysis.
Regulation of Cellulolytic Enzyme Systems by Cellopentaose
Cellopentaose is not only a substrate but also plays a role in regulating the expression of the very enzymes that degrade it. It functions as a key intermediate in the signaling pathway that induces cellulase (B1617823) production in many microorganisms.
The production of cellulases by fungi and bacteria is a tightly regulated process, typically induced by the presence of cellulose or its breakdown products. nih.govnih.gov While small molecules like sophorose and cellobiose are often identified as the direct inducers that interact with transcription factors, they are generated from the initial, low-level enzymatic breakdown of cellulose into larger, soluble cello-oligosaccharides such as cellopentaose. nih.govcapes.gov.brplos.org
The induction mechanism generally follows these steps:
Microorganisms secrete a basal level of cellulases. nih.gov
These enzymes, including endo- and exoglucanases, act on insoluble cellulose to release soluble cellodextrins, including cellotetraose, cellopentaose, and cellohexaose. vtt.finih.gov
These oligomers are further hydrolyzed, often by β-glucosidases, into smaller sugars like cellobiose. plos.org
Cellobiose or products derived from it through transglycosylation (e.g., sophorose in Trichoderma) are transported into the cell and trigger a signal cascade that leads to the large-scale transcription of cellulase genes. nih.govcapes.gov.br
Studies on Trichoderma reesei have shown that deleting key cellulase genes, such as those for CBH II or EG II, prevents the expression of other cellulase genes when grown on cellulose, because the organism can no longer effectively generate the inducer molecules. capes.gov.br This induction can be rescued by the external addition of sophorose. capes.gov.br In the bacterium Bacillus paralicheniformis, the expression of most of its ten cellulase genes was found to be upregulated during growth on cellulose, indicating a coordinated induction response. nih.gov Therefore, while cellopentaose may not be the final signaling molecule, its production from cellulose is an essential step in initiating the robust enzymatic response required for biomass degradation.
Mechanisms of Enzyme Inhibition and Activation by Cellodextrins, Including Cellopentaose
Enzyme inhibition by cellodextrins, particularly by the end-product cellobiose, is a well-documented phenomenon that curtails the rate of cellulose hydrolysis. nih.govnih.gov This inhibition can occur through several mechanisms, including competitive, noncompetitive, or mixed inhibition. nih.govlibretexts.org In competitive inhibition, the inhibitor molecule, being structurally similar to the substrate, binds to the active site of the enzyme, directly preventing the substrate from binding. libretexts.orgyoutube.com Noncompetitive inhibition occurs when the inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without blocking substrate binding directly. libretexts.orgnih.gov
Cellopentaose has been identified as a particularly strong inhibitor of certain cellulases. For instance, it inhibits the binding of the exocellulase Cel7A at micromolar concentrations. researchgate.net Research indicates that cellopentaose can exhibit a binding affinity for the Cel7A enzyme that is significantly higher than that of cellobiose. The dissociation constant (Kd) for cellopentaose's inhibition of Cel7A has been reported to be approximately 1.1 µM, which is about 1,000 times lower than that of cellobiose, signifying a much stronger inhibitory effect by blocking the entry of the cellulose chain into the enzyme's catalytic tunnel.
The mechanism of inhibition by longer cellodextrins like cellopentaose is often linked to their binding within the long substrate-binding tunnel characteristic of processive cellulases like Cel7A. researchgate.net The oligosaccharide can bind to the "front door" or substrate-binding region of the tunnel, acting as a competitive inhibitor against the cellulose polymer. researchgate.net Simultaneously, shorter products like cellobiose can bind to the "back door" or product release site, slowing the enzyme's processive movement along the cellulose chain. researchgate.net This dual-inhibition mechanism underscores the complexity of product inhibition in cellulose degradation.
While inhibition is the more commonly studied effect, the presence of cellodextrins can also be linked to enzyme activation under specific circumstances. The transcriptional regulation of cellulase-encoding genes in many cellulolytic microorganisms is often induced by the presence of cellodextrins. For example, cellobiose and larger cellodextrins can act as inducers for the expression of operons that code for the very enzymes and transporters needed for their metabolism. nih.gov This ensures that the enzymatic machinery for cellulose degradation is produced only when the substrate is available.
| Enzyme | Inhibitor | Inhibition Constant (Ki or Kd) | Mechanism of Inhibition |
| Trichoderma reesei Cel7A | Cellobiose | ~2.1 mM (Ki) researchgate.net | Mixed inhibition (competitive and noncompetitive aspects) nih.govresearchgate.net |
| Trichoderma reesei Cel7A | Cellopentaose | ~1.1 µM (Kd) | Primarily competitive, blocking substrate entry into the catalytic tunnel |
Interactions with Auxiliary Activity Enzymes
The enzymatic breakdown of crystalline cellulose is a complex process that requires the coordinated action of not only classical hydrolytic enzymes (cellulases) but also auxiliary activity (AA) enzymes. Among these, Lytic Polysaccharide Monooxygenases (LPMOs) play a crucial role.
Role of Lytic Polysaccharide Monooxygenases (LPMOs) in Cellulose Decomposition and Cellopentaose Generation
Lytic Polysaccharide Monooxygenases (LPMOs) are a class of powerful copper-dependent redox enzymes that oxidatively cleave recalcitrant polysaccharides like cellulose. nih.govnih.gov Unlike canonical glycoside hydrolases that use a hydrolytic mechanism, LPMOs employ an oxidative process, activating oxygen (from O₂ or H₂O₂) to hydroxylate and cleave glycosidic bonds. nih.govnih.gov This action creates nicks in the highly ordered, crystalline regions of cellulose, which are largely inaccessible to larger cellulase enzymes. researchgate.netnih.gov
The generation of cellopentaose and other cellodextrins is an indirect but significant consequence of LPMO activity. By breaking down the insoluble, crystalline cellulose matrix, LPMOs facilitate the release of soluble oligosaccharides, which are then further processed by the canonical cellulase system. While the direct products of LPMO action are oxidized oligosaccharides, their synergistic action with endoglucanases leads to the release of a spectrum of non-oxidized cellodextrins, including cellopentaose.
Furthermore, some LPMOs can act directly on soluble cello-oligosaccharides. For example, LPMO9C from Neurospora crassa has been shown to degrade cellopentaose, yielding equimolar amounts of C4-oxidized cellobiose and cellotriose. nih.gov This indicates that LPMOs are not only involved in the initial attack on the insoluble substrate but may also participate in the subsequent processing of soluble intermediates. However, substrate specificity varies among LPMOs, and some have been found to be inactive on cellopentaose. nih.gov
Synergistic Relationships in Complex Cellulolytic Cocktails Involving Cellopentaose Hydrolysis
The efficient conversion of cellulose into fermentable sugars relies on the synergistic action of multiple enzymes working in concert within a "cellulolytic cocktail". mdpi.comresearchgate.net Synergism is the phenomenon where the combined hydrolytic activity of two or more enzymes is greater than the sum of their individual activities. researchgate.net The hydrolysis of intermediates like cellopentaose is a key step within these synergistic interactions.
A typical cellulolytic cocktail comprises a core set of enzymes that work together in a well-established sequence. mdpi.com
Endoglucanases (EGs): These enzymes act randomly on the internal amorphous regions of cellulose, cleaving long chains and generating smaller oligosaccharides, such as cellopentaose, and creating new chain ends. mdpi.com
Cellobiohydrolases (CBHs): These processive enzymes act on the newly created chain ends, hydrolyzing cellulose to produce primarily cellobiose. mdpi.comebi.ac.uk
β-Glucosidases (BGLs): These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides (like cellotriose) into glucose. mdpi.com Their action is critical for relieving the potent product inhibition caused by cellobiose on CBHs and EGs. nih.govnih.gov
Lytic Polysaccharide Monooxygenases (LPMOs): As discussed, these auxiliary enzymes oxidatively cleave crystalline cellulose, enhancing substrate accessibility for the hydrolytic enzymes. nrel.govresearchgate.net
The hydrolysis of cellopentaose within this system is primarily carried out by endoglucanases and β-glucosidases. Endoglucanases can cleave cellopentaose into smaller fragments (e.g., cellobiose and cellotriose), while β-glucosidases can sequentially cleave glucose units from the non-reducing end. The efficient removal of these oligomeric intermediates is crucial to prevent them from causing product inhibition. researchgate.net
The composition and ratio of enzymes in a cocktail are critical for maximizing synergy. mdpi.comnih.gov The ideal formulation often depends on the specific nature of the lignocellulosic substrate. mdpi.com For instance, the presence of hemicellulose often requires the inclusion of hemicellulases (e.g., xylanases), which work synergistically with cellulases by removing the hemicellulose matrix and increasing cellulose accessibility. researchgate.net This complex interplay ensures that all components of the biomass, and the intermediates generated from them like cellopentaose, are efficiently broken down.
| Enzyme Class | Primary Role in Cocktail | Action on/related to Cellopentaose |
| Endoglucanase (EG) | Cleaves internal bonds in cellulose | Can generate cellopentaose from cellulose and hydrolyze it into smaller oligosaccharides. mdpi.comnih.gov |
| Cellobiohydrolase (CBH) | Processively hydrolyzes cellulose chains | Action is inhibited by cellopentaose and other cellodextrins. researchgate.net |
| β-Glucosidase (BGL) | Hydrolyzes cellobiose and small cellodextrins | Hydrolyzes the products of cellopentaose breakdown (cellobiose, cellotriose) to glucose. mdpi.com |
| Lytic Polysaccharide Monooxygenase (LPMO) | Oxidatively cleaves crystalline cellulose | Facilitates the generation of cellodextrins; some LPMOs can directly degrade cellopentaose. nih.govnih.gov |
Biological Roles and Metabolic Pathways of Cellopentaose
Microbial Cellopentaose Utilization and Assimilation
Microorganisms capable of degrading cellulose (B213188) have evolved sophisticated systems to transport and metabolize cello-oligosaccharides like cellopentaose. This process is fundamental to their survival and has significant implications for biotechnology and biofuel production.
Identification and Characterization of Cellodextrin Transporters for Cellopentaose Uptake
The uptake of cellopentaose from the extracellular environment into the microbial cell is a critical first step in its utilization. This process is mediated by specialized membrane proteins known as cellodextrin transporters.
Several cellodextrin transporters with the ability to import cellopentaose have been identified and characterized in various fungi and bacteria. In fungi, these transporters often belong to the Major Facilitator Superfamily (MFS). For instance, in the filamentous fungus Aspergillus niger, a cellulose-inducible cellodextrin transporter, CtA, has been identified that can transport not only cellobiose (B7769950) but also cellotriose (B13521), cellotetraose (B13520), and cellopentaose. nih.govresearchgate.net Similarly, the cellulolytic fungus Neurospora crassa possesses at least two cellodextrin transporters, CDT-1 and CDT-2, which are involved in the uptake of cellodextrins. researchgate.netnih.gov Studies have shown that engineered Saccharomyces cerevisiae expressing the CtA transporter from A. niger can grow on cellodextrins up to a chain length of five, demonstrating the transporter's capacity for cellopentaose uptake. researchgate.net In the fungus Penicillium oxalicum, three cellodextrin transporters—CdtC, CdtD, and CdtG—have been identified, and their simultaneous deletion significantly impairs the fungus's ability to grow on cellulose. nih.gov
In bacteria, ATP-binding cassette (ABC) transporters are commonly involved in cellodextrin uptake. The anaerobic thermophilic bacterium Clostridium thermocellum is known to internalize oligosaccharides as large as cellopentaose. researchgate.net This bacterium possesses multiple sugar ABC transport systems, and studies have shown that some of the solute-binding proteins of these transporters can bind to cellodextrins of varying lengths, including cellopentaose. nih.gov Research on the probiotic bacterium Bifidobacterium breve has also identified an ABC transporter capable of importing cello-oligosaccharides with a degree of polymerization from 2 to 6. nih.gov
The following table summarizes some of the identified cellodextrin transporters capable of cellopentaose uptake:
| Microorganism | Transporter Name/System | Transporter Type | Substrates |
|---|---|---|---|
| Aspergillus niger | CtA | MFS | Cellobiose, Cellotriose, Cellotetraose, Cellopentaose nih.govresearchgate.net |
| Neurospora crassa | CDT-1, CDT-2 | MFS | Cellodextrins researchgate.netnih.gov |
| Penicillium oxalicum | CdtC, CdtD, CdtG | MFS | Cellodextrins nih.gov |
| Clostridium thermocellum | ABC Transporter | ABC | Cellodextrins (up to cellopentaose) researchgate.netnih.gov |
| Bifidobacterium breve | ABC Transporter | ABC | Cello-oligosaccharides (DP 2-6) nih.gov |
Intracellular Metabolism and Fermentation Pathways of Cellopentaose
Once transported into the cell, cellopentaose is catabolized through specific intracellular pathways to generate energy and metabolic intermediates. Two primary pathways for the initial breakdown of cellodextrins have been identified: hydrolytic and phosphorolytic.
The hydrolytic pathway involves the cleavage of the β-1,4-glucosidic bonds of cellopentaose by intracellular β-glucosidases, yielding glucose molecules. researchgate.net These glucose molecules can then enter glycolysis to produce ATP, pyruvate, and subsequently various fermentation products.
The phosphorolytic pathway , which is considered more energy-efficient, utilizes cellodextrin phosphorylases (CDPs) or cellobiose phosphorylases (CBPs). researchgate.net These enzymes cleave the glycosidic bonds using inorganic phosphate (B84403) (Pi) to produce glucose-1-phosphate (G1P) and a shorter cello-oligosaccharide. For cellopentaose, this would result in G1P and cellotetraose, which can be further phosphorolytically cleaved. The G1P can then be converted to glucose-6-phosphate and enter glycolysis, bypassing one ATP-consuming step compared to the direct phosphorylation of glucose. nih.gov
In Clostridium thermocellum, phosphorolytic cleavage is the dominant pathway for cellobiose and cellopentaose metabolism. nih.gov The rate of phosphorolytic cleavage in cell extracts of C. thermocellum has been shown to be significantly higher than hydrolytic cleavage for both cellobiose and cellopentaose. nih.gov This bacterium exhibits higher cell yields when grown on longer cellodextrins, a benefit attributed to the energy conservation of the phosphorolytic pathway. nih.govnih.gov
The fermentation of the resulting glucose and glucose-6-phosphate from cellopentaose metabolism leads to the production of various end products depending on the microorganism and the environmental conditions. In anaerobic bacteria like C. thermocellum, the primary fermentation products from cellulosic substrates include ethanol (B145695), acetate (B1210297), lactate, formate, and hydrogen gas (H₂). nih.govresearchgate.net The ratio of these products can be influenced by factors such as pH and the presence of other microorganisms. nih.gov In engineered Saccharomyces cerevisiae expressing a cellodextrin transporter and an intracellular β-glucosidase, cellobiose can be fermented to ethanol. nih.gov
Comparative Analysis of Cellopentaose Utilization Across Diverse Cellulolytic Microorganisms
Cellulolytic microorganisms exhibit considerable diversity in their strategies for utilizing cellopentaose and other cellodextrins. This diversity is reflected in their enzymatic machinery, transport systems, and regulatory networks.
Aerobic fungi, such as Trichoderma reesei and Aspergillus niger, are known for secreting a large arsenal (B13267) of extracellular cellulases that break down cellulose into smaller oligosaccharides, including cellopentaose, which are then transported into the cell. nih.govnih.gov The regulation of cellulase (B1617823) gene expression in these fungi is often induced by the presence of cellulose or cello-oligosaccharides. nih.govnih.gov
In contrast, anaerobic bacteria like Clostridium thermocellum employ a large, multi-enzyme complex called the cellulosome, which adheres to the cellulose surface and efficiently hydrolyzes it. nih.gov This bacterium preferentially utilizes longer cellodextrins like cellotetraose and cellopentaose over cellobiose. nih.gov The kinetic parameters of cellodextrin phosphorylase from Thermosipho africanus show that cellopentaose is a preferred substrate for the reverse synthetic reaction, while cellotetraose is favored for phosphorolysis. nih.govresearchgate.net
Some bacteria, such as those from the genus Bacteroides found in the human gut, possess polysaccharide utilization loci (PULs) which are clusters of genes that orchestrate the binding, import, and degradation of specific glycans. nih.gov While much of the research has focused on other polysaccharides, the ability of some gut bacteria to utilize cello-oligosaccharides suggests the presence of similar dedicated systems. nih.gov
The efficiency of cellopentaose utilization also varies. For instance, a comparative study of anaerobic fungi from ruminant and non-ruminant herbivores showed differences in their rates of cellulose degradation and the profiles of secreted cellulolytic enzymes. nih.gov A study on Penicillium oxalicum revealed that the deletion of multiple cellodextrin transporter genes was necessary to significantly impact cellulase expression and growth on cellulose, indicating functional redundancy among these transporters. nih.gov
Cellopentaose in Plant Cell Wall Dynamics and Signaling
While primarily viewed as a microbial substrate, cellopentaose and other cellulose-derived oligosaccharides are increasingly recognized for their roles in plant biology, particularly in the context of cell wall integrity and defense signaling.
Role in Plant Glycobiology and Cell Wall Research
Cellopentaose serves as a valuable tool in plant glycobiology and cell wall research. As a defined, soluble oligosaccharide, it is used in biochemical assays to characterize the activity and substrate specificity of various plant and microbial enzymes involved in cell wall modification, such as cellulases and lytic polysaccharide monooxygenases (LPMOs).
Recent studies have highlighted that cellulose-derived oligomers, including cellobiose and potentially longer cello-oligosaccharides like cellopentaose, can act as Damage-Associated Molecular Patterns (DAMPs). nih.gov When plant cell walls are damaged by pathogens or mechanical stress, these fragments can be released and perceived by the plant as danger signals, triggering defense-like responses. nih.govpucp.edu.pe For example, treatment of Arabidopsis thaliana with cellobiose has been shown to induce the expression of defense-related genes. nih.gov A patent has also described the use of cello-oligosaccharides, including cellopentaose, as elicitors of plant defense responses. google.com This signaling role suggests that plants can sense the integrity of their own cell walls and respond accordingly.
Proteomic studies of plant cell walls aim to identify the proteins involved in cell wall metabolism and remodeling. nih.govnih.gov While direct studies on the proteomic response to cellopentaose are not widely reported, the identification of numerous cell wall proteins with potential roles in polysaccharide modification suggests a complex enzymatic network that could interact with cellopentaose. nih.govnih.gov
Involvement in Cellulose Biosynthesis and Extrusion Mechanisms
The synthesis of cellulose in plants is a complex process carried out by cellulose synthase (CesA) complexes located in the plasma membrane. nih.govnih.gov These complexes polymerize glucose from UDP-glucose into long β-1,4-glucan chains, which are then extruded into the extracellular space to form cellulose microfibrils. nih.gov
While the direct involvement of free cellopentaose in the elongation of cellulose chains in plants is not established, the study of cello-oligosaccharides has provided insights into the functioning of cellulose synthase. In bacteria, which also synthesize cellulose, crystal structures of the cellulose synthase subunit BcsZ from Escherichia coli have been solved in complex with cellopentaose. frontiersin.orguri.edu These structures show that BcsZ, an endo-β-1,4-glucanase, binds four glucan units of cellopentaose on the non-reducing side of its catalytic center. frontiersin.orguri.edu The activity of BcsZ is required for optimal cellulose synthesis and translocation across the bacterial membrane, suggesting a role in quality control or relieving stress during polymer extrusion. frontiersin.orguri.edu
Although the plant CesA complex is distinct from the bacterial system, it is hypothesized that accessory proteins with hydrolytic or transglycosylating activity may also be associated with the plant complex to ensure proper microfibril formation. nih.govnih.gov The use of cellopentaose in structural and biochemical studies of CesA and its associated proteins could help to elucidate the precise mechanisms of cellulose synthesis and extrusion in plants. osti.govresearchgate.netmanchester.ac.uk
Cellopentaose as a Potential Damage-Associated Molecular Pattern (DAMP) in Plant Immunity
Fragments of plant cell walls, released during microbial infection or mechanical damage, can function as Damage-Associated Molecular Patterns (DAMPs), triggering the plant's innate immune system. nih.govnih.govresearchgate.net Cellodextrins, which are oligomers of glucose derived from the breakdown of cellulose, are recognized as such DAMPs. nih.gov Among these, cellopentaose has been identified as a significant signaling molecule in plant defense. nih.govnih.gov
When the plant cell wall is compromised, cellulose is broken down, releasing cello-oligosomers like cellopentaose into the apoplastic space. nih.govnih.gov These molecules are perceived by specific Pattern Recognition Receptors (PRRs) on the cell surface, initiating Pattern-Triggered Immunity (PTI). nih.govfrontiersin.org In Arabidopsis thaliana, the receptor for cellulose-derived oligosaccharides, including cellopentaose, has been identified as a leucine-rich repeat (LRR) and malectin (MAL) domain-containing receptor kinase known as CORK1/IGP1 (CELLOOLIGOMER RECEPTOR KINASE1 / IMPAIRED IN GLUCAN PERCEPTION1). nih.govnih.gov
Research has demonstrated a direct and high-affinity binding between cellopentaose and the ectodomain of the CORK1/IGP1 receptor. nih.govnih.gov Isothermal titration calorimetry (ITC) assays confirmed this interaction, revealing a dissociation constant (KD) of 1.40 ± 0.01 μM. nih.gov This binding event initiates a downstream signaling cascade that shares similarities with responses to well-known elicitors. nih.gov Key signaling events include a rapid influx of cytoplasmic calcium (Ca2+), the production of reactive oxygen species (ROS), and changes in membrane potential. nih.govfrontiersin.org While cellotriose is often cited as the most potent cello-oligomer for inducing some of these responses, cellopentaose is also a key ligand for the CORK1/IGP1 receptor. nih.govnih.gov The perception of cellopentaose and other cello-oligomers serves as a surveillance mechanism for cell wall integrity, representing a critical layer of signaling that follows cell wall damage during growth, remodeling, or pathogen attack. nih.gov
| Finding | Details | Organism Model | Citation |
|---|---|---|---|
| Receptor Identification | Cellopentaose is perceived by the Leucine-Rich Repeat Malectin Receptor Kinase CORK1/IGP1 (At1g56145). | Arabidopsis thaliana | nih.govnih.gov |
| Binding Affinity | Direct binding to the CORK1/IGP1 ectodomain was confirmed with a dissociation constant (KD) of 1.40 ± 0.01 μM. | In vitro (purified protein) | nih.gov |
| Downstream Signaling | Triggers Pattern-Triggered Immunity (PTI), including cytoplasmic Ca2+ elevation and ROS production. | Arabidopsis thaliana | nih.govnih.govfrontiersin.org |
| Biological Context | Acts as a DAMP released from cellulose breakdown, signaling cell wall damage from pathogens or mechanical stress. | Plants | nih.govnih.gov |
Carbohydrate-Active Enzymes (CAZymes) and Cellopentaose in Cell Wall Metabolism
Carbohydrate-Active Enzymes (CAZymes) are a broad category of enzymes responsible for the synthesis, modification, and breakdown of complex carbohydrates. mdpi.comulisboa.ptnih.gov They are central to the metabolism of plant cell walls, which are primarily composed of polysaccharides like cellulose, hemicellulose, and pectin. nih.govnih.gov The deconstruction of cellulose into smaller oligosaccharides, such as cellopentaose, is carried out by specific classes of CAZymes, primarily Glycoside Hydrolases (GHs). mdpi.com
The generation of cellopentaose from cellulose is a key step in cell wall turnover and in the plant's response to damage. This process is catalyzed by endo-1,4-β-glucanases, which are GHs that cleave the β-1,4-glycosidic bonds within a cellulose chain at random internal sites. nih.govnih.gov An example is the bacterial enzyme BcsZ from Escherichia coli, a GH from family 8 (GH8), which is part of the cellulose synthase complex and has endo-β-1,4-glucanase activity. nih.govnih.gov Structural studies of a catalytically inactive BcsZ mutant have shown it in a complex with cellopentaose, revealing how the enzyme binds four glucan units on the nonreducing side of its catalytic center. nih.gov This structure likely represents a state after hydrolysis, where the enzyme remains attached to the truncated polysaccharide chain. nih.gov
Once generated, cellopentaose and other cello-oligosaccharides can be further broken down into glucose by other GHs, such as β-glucosidases (e.g., from GH1 and GH3 families). mdpi.com The concerted action of these various CAZymes is essential for both the normal remodeling of the cell wall during plant growth and for the controlled release of DAMPs like cellopentaose during stress events. nih.govnih.gov The study of these enzymes provides insight into the intricate mechanisms governing cell wall dynamics and plant-microbe interactions. frontiersin.orgbiorxiv.org
| Enzyme Class | CAZy Family (Example) | Substrate | Product(s) | Role Related to Cellopentaose | Citation |
|---|---|---|---|---|---|
| Endo-1,4-β-glucanase | GH8 (e.g., BcsZ) | Cellulose | Cello-oligosaccharides (including Cellopentaose) | Generates cellopentaose by cleaving internal bonds in cellulose. | nih.govnih.gov |
| β-glucosidase | GH1, GH3 | Cello-oligosaccharides (e.g., Cellobiose, Cellotriose) | Glucose | Degrades cello-oligosaccharides into glucose for metabolic use. | mdpi.com |
| Carbohydrate Esterase | CE2 (e.g., CtCE2) | Acetylated Xylans/Cellulose | De-acetylated polysaccharides | Binds to cello-oligosaccharides (including cellopentaose, KD = 71 μM), which can inhibit its primary esterase activity. | researchgate.net |
Structural Biology and Molecular Interactions of Cellopentaose
Co-crystallography and High-Resolution Structural Elucidation of Cellopentaose-Enzyme Complexes
X-ray crystallography has been instrumental in visualizing the precise interactions between cellopentaose and the active sites of cellulolytic enzymes. By co-crystallizing cellopentaose with catalytically inactive enzyme mutants, researchers have captured static snapshots of the enzyme-substrate complex, revealing the molecular basis of substrate recognition and processing.
High-resolution crystal structures of cellopentaose-enzyme complexes have provided a detailed map of the substrate-binding pockets. These pockets are typically clefts or tunnels on the enzyme surface lined with specific amino acid residues that form a network of interactions with the oligosaccharide.
In a study of BcsZ from Escherichia coli, a glycosyl-hydrolase from family 8, a catalytically inactive mutant was co-crystallized with cellopentaose. nih.gov The structure revealed that BcsZ binds four of the five glucose units of cellopentaose, primarily interacting with the non-reducing end of the substrate. nih.gov The binding is stabilized by highly conserved residues, indicating a specific recognition mechanism. nih.gov Similarly, structural analysis of the endoglucanase JqCel5A complexed with cellopentaose shows the substrate docked within the catalytic groove, positioned near the essential catalytic residues Glu193 and Glu334, which are crucial for hydrolysis. researchgate.net
Aromatic residues, particularly tryptophan and tyrosine, are frequently found in these binding pockets, where they engage in hydrophobic or "stacking" interactions with the glucose rings of cellopentaose. Hydrogen bonds between the hydroxyl groups of the sugar and polar residues of the enzyme (such as glutamine, asparagine, and aspartic acid) further anchor the substrate in the correct orientation for catalysis. For instance, in the esterase CtCE2, Trp-790 forms a binding platform for a glucose unit of the substrate. researchgate.net The architecture of these binding sites, whether a tunnel-like active site or an open cleft, dictates the enzyme's mode of action (exo- or endo-activity). nih.gov
| Enzyme | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|
| BcsZ (E. coli) | Highly conserved residues | Binding of four glucan moieties at the non-reducing side | nih.gov |
| JqCel5A | Glu193, Glu334 | Catalytic residues for hydrolysis | researchgate.net |
| CtCE2 | Trp-790, Ser-612, His-791 | Binding platform and catalytic dyad | researchgate.net |
The binding of a substrate like cellopentaose often induces significant conformational changes in the enzyme, a concept central to the "induced fit" model of enzyme catalysis. numberanalytics.comnumberanalytics.com These structural rearrangements are essential for creating the optimal catalytic environment. mdpi.com Upon binding cellopentaose, flexible loops surrounding the active site can close over the substrate, sequestering it from the solvent and precisely aligning it with the catalytic residues. mdpi.comnih.gov
The comparison between the apo (unbound) and cellopentaose-bound crystal structures of BcsZ from E. coli provides a clear example of such adaptations. nih.gov The binding of the oligosaccharide leads to localized changes in the enzyme's structure, which likely represent a post-hydrolysis state where the enzyme remains attached to the truncated polysaccharide chain. nih.gov These ligand-driven conformational changes are crucial for the enzyme's function, enabling it to bind the substrate, perform the chemical reaction, and release the products. numberanalytics.comnih.gov In some enzymes, these adaptations can be dramatic, involving large-scale domain movements that activate the enzyme for catalysis. nih.gov
Advanced Spectroscopic and Biophysical Characterization
While crystallography provides static pictures, spectroscopic and other biophysical methods offer dynamic insights into the interactions between cellopentaose and proteins in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing data on binding affinity, kinetics, and the specific residues involved in the interaction. nih.govduke.edu By using isotopically labeled proteins (e.g., with ¹⁵N or ¹³C), researchers can monitor changes in the chemical environment of individual atoms upon the addition of unlabeled cellopentaose. diva-portal.orgnih.gov
Chemical shift perturbation mapping is a common NMR method where changes in the positions of peaks in an HSQC spectrum upon titration with a ligand indicate which residues are affected by the binding event. duke.edu This allows for the mapping of the binding interface on the protein surface. nih.gov
Kinetic studies using NMR have been performed on the interaction between cellopentaose and the cellulose-binding domain (CBD) from Cellulomonas fimi cellulase (B1617823) 9B (Cel9B). acs.org Line-shape analysis determined the dissociation constant (Kd) and the kinetic rate constants for the association (kon) and dissociation (koff) of the complex. acs.org These studies revealed that the interaction is characterized by relatively fast dissociation, which is likely critical for efficient enzymatic turnover. acs.org
| Ligand | Dissociation Constant (Kd) | Dissociation Rate (koff) | Association Rate (kon) | Source |
|---|---|---|---|---|
| Cellopentaose | (2.0 ± 0.3) x 10-5 M | Not specified | Not specified | acs.org |
| Cellohexaose | (1.0 ± 0.3) x 10-5 M | Not specified | Not specified | acs.org |
Cyclic ion mobility-mass spectrometry (cIM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. acs.orgresearchgate.net This method has proven exceptionally useful for distinguishing between different forms of cellopentaose that are indistinguishable by mass alone, such as its α- and β-anomers and its open-ring form. nih.govresearchgate.net
In a cIM-MS experiment, ions are guided through a cyclic drift tube for multiple passes, which significantly enhances the separation resolution. acs.orgresearchgate.net Using this high-resolution capability, researchers have demonstrated the separation of three distinct components for cellopentaose. nih.govresearchgate.net Through a combination of fragmentation analysis and heavy oxygen (¹⁸O) labeling at the reducing end, these components were identified. The two most abundant components were assigned as the α- and β-anomeric forms, while a minor, third component was identified as the open-ring structure of cellopentaose. nih.govresearchgate.net This ability to resolve subtle structural differences is crucial for understanding the stereochemistry involved in enzymatic reactions. nih.gov
Single-molecule imaging techniques, such as fluorescence microscopy, allow for the direct observation of individual enzyme molecules as they perform their catalytic functions in real-time. nih.govsinica.edu.tw These methods provide unprecedented insight into the dynamic and often stochastic nature of enzymatic processes, which are typically obscured in ensemble-averaged measurements. nih.gov
While direct single-molecule imaging of cellopentaose itself is not common, these techniques are applied to study the enzymes that produce or are inhibited by it. For example, by fluorescently labeling a cellulase enzyme, one could visualize its processive movement along a cellulose (B213188) fiber, measure its velocity, and observe pauses or dissociation events. Since cellopentaose is a major product of many cellulases and also acts as an inhibitor, its presence would directly influence these observed dynamics. nih.gov
Single-molecule fluorescence resonance energy transfer (smFRET) could be used to probe the conformational changes in an enzyme as it binds to and hydrolyzes its substrate, with cellopentaose potentially being used to trap the enzyme in a product-inhibited state. nih.gov These approaches can reveal heterogeneity in enzyme behavior and provide a deeper understanding of the molecular memory and dynamic disorder in catalytic cycles. The application of these powerful imaging tools is essential for building a complete picture of the complex dynamics governing cellopentaose-mediated enzyme activity. nih.gov
Analytical Methodologies for Cellopentaose Research
Chromatographic Separations and Quantification of Cellopentaose
Chromatographic techniques are fundamental in distinguishing and measuring cellopentaose and its related cello-oligosaccharides.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used method for the detailed analysis of carbohydrates without the need for derivatization. researchgate.net This technique leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing for their separation on a strong anion-exchange stationary phase. chromatographytoday.com The separated carbohydrates are then detected with high sensitivity and specificity by pulsed amperometry, which involves measuring the electrical current generated by their oxidation at a gold electrode surface. thermofisher.com
In the context of cellopentaose research, HPAEC-PAD is exceptionally well-suited for analyzing the mixture of oligosaccharides resulting from enzymatic hydrolysis. The compatibility of the electrochemical detection with gradient elution enables high-resolution separation of complex mixtures of mono-, oligo-, and polysaccharides in a single analytical run. chromatographytoday.com This allows for the precise quantification of hydrolysis products such as glucose, cellobiose (B7769950), cellotriose (B13521), and cellotetraose (B13520), alongside any remaining unreacted cellopentaose. The sensitivity of PAD allows for detection at subpicomole levels, making it ideal for kinetic studies of cellulase (B1617823) activity where substrate and product concentrations change over time. creative-biolabs.comnih.gov The method's ability to handle complex sample matrices and provide direct quantification makes it a cornerstone for routine monitoring and research applications in carbohydrate analysis. chromatographytoday.com
Table 1: Typical Products of Cellopentaose Hydrolysis Analyzed by HPAEC-PAD
| Compound | Degree of Polymerization (DP) | Typical Role in Analysis |
| Glucose | 1 | Final hydrolysis product |
| Cellobiose | 2 | Key intermediate product |
| Cellotriose | 3 | Intermediate product |
| Cellotetraose | 4 | Intermediate product |
| Cellopentaose | 5 | Substrate |
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward method for the qualitative and semi-quantitative analysis of oligosaccharide mixtures. nih.gov This technique is particularly useful for profiling the products of enzymatic reactions involving cellopentaose. researchgate.net In a typical TLC analysis, the mixture of hydrolysis products is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.netnih.gov A solvent system, often a mixture like 1-butanol/acetic acid/water, acts as the mobile phase, ascending the plate via capillary action. researchgate.net
Separation is achieved based on the differential partitioning of the oligosaccharides between the stationary and mobile phases, which is influenced by their size; shorter oligosaccharides generally migrate faster and further up the plate. researchgate.netnih.gov After development, the separated spots are visualized, commonly by spraying the plate with a reagent like sulfuric acid in ethanol (B145695) followed by heating, which chars the sugars and makes them visible. researchgate.net By running known standards (e.g., glucose, cellobiose, cellotriose, cellotetraose) alongside the sample, the products of cellopentaose hydrolysis can be identified based on their relative migration distances (Rf values). researchgate.netresearchgate.net TLC is highly effective for monitoring the progress of an enzymatic reaction over time and identifying the primary products generated by a specific enzyme. nih.govresearchgate.net
Table 2: Representative TLC Data for Cello-oligosaccharide Separation
| Compound | Degree of Polymerization (DP) | Relative Mobility on TLC Plate |
| Glucose (G1) | 1 | Highest |
| Cellobiose (G2) | 2 | High |
| Cellotriose (G3) | 3 | Medium |
| Cellotetraose (G4) | 4 | Low |
| Cellopentaose (C5) | 5 | Lowest |
Note: Mobility is inversely related to the degree of polymerization.
Electrophoretic Techniques for Cellopentaose Product Profiling
Electrophoresis provides an alternative, high-resolution approach for analyzing carbohydrate mixtures, especially for characterizing enzyme activity.
Polysaccharide Analysis by Carbohydrate Gel Electrophoresis (PACE) is a sensitive and robust method for the analysis of mono- and oligosaccharides. researchgate.net The technique relies on the derivatization of the reducing ends of the carbohydrates with a fluorophore, such as 8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS). researchgate.netnih.gov This process imparts a negative charge to each sugar molecule, allowing them to be separated by size via polyacrylamide gel electrophoresis (PAGE). ku.dk Since the charge-to-mass ratio becomes nearly identical for the labeled oligosaccharides, their migration through the gel is primarily dependent on their hydrodynamic volume, enabling clear separation based on the degree of polymerization. researchgate.net
PACE is an invaluable tool for characterizing the activity of cellulolytic enzymes on substrates like cellopentaose. researchgate.netnih.gov By taking samples from an enzymatic digest at different time points, PACE can vividly illustrate the time course of the reaction, showing the disappearance of the cellopentaose band and the corresponding appearance and increase in intensity of bands representing smaller products like cellotetraose, cellotriose, cellobiose, and glucose. researchgate.net This allows for detailed analysis of an enzyme's substrate specificity and mode of action (i.e., endo- vs. exo-activity). The high sensitivity of PACE, capable of detecting oligosaccharides in the femtomole range, makes it a powerful quantitative tool for enzyme kinetics and discovering novel enzyme functionalities. nih.govresearchgate.net
Table 3: Separation of Cello-oligosaccharides by PACE
| Labeled Oligosaccharide | Degree of Polymerization (DP) | Relative Migration in Gel |
| ANTS-Glucose | 1 | Fastest |
| ANTS-Cellobiose | 2 | Fast |
| ANTS-Cellotriose | 3 | Intermediate |
| ANTS-Cellotetraose | 4 | Slow |
| ANTS-Cellopentaose | 5 | Slower |
| ANTS-Cellohexaose | 6 | Slowest |
Note: In PACE, smaller oligosaccharides migrate faster through the gel. researchgate.net
Development of High-Throughput Enzyme Assays Utilizing Cellopentaose
The discovery and engineering of improved cellulases for industrial applications depend on the ability to screen large libraries of enzyme variants. nih.gov Cellopentaose can serve as a defined, soluble substrate in the development of high-throughput screening (HTS) assays. These assays are designed to link the enzymatic cleavage of the substrate to a readily detectable signal, such as fluorescence or a color change.
One strategy involves using a coupled enzyme cascade. For example, the hydrolysis of cellopentaose by a cellulase produces smaller sugars like glucose and cellobiose. These products can then be acted upon by other enzymes in the assay mixture. A hexose (B10828440) oxidase, for instance, can oxidize the glucose products to produce hydrogen peroxide (H₂O₂). nih.gov This H₂O₂ can then be used by a peroxidase enzyme to catalyze a reaction that generates a fluorescent or colored product. nih.gov The intensity of the resulting signal is proportional to the activity of the initial cellulase on cellopentaose, allowing for the rapid screening of thousands of enzyme variants in microplate format. Such HTS methods are crucial for directed evolution and biodiversity mining efforts aimed at discovering novel glycosyl hydrolases for biomass conversion. nih.gov
Future Perspectives and Emerging Research Directions
Rational Design and Engineering of Cellulolytic Enzymes with Tuned Cellopentaose Specificity
The efficient production of cellopentaose is intrinsically linked to the specificity and efficiency of cellulolytic enzymes. The rational design and engineering of these enzymes are, therefore, a critical area of ongoing research. Scientists are moving beyond the discovery of naturally occurring enzymes to creating tailor-made biocatalysts with enhanced capabilities for producing or utilizing specific oligosaccharides like cellopentaose.
Rational design strategies rely on a deep understanding of the relationship between an enzyme's structure and its function. nih.gov By identifying key amino acid residues in the catalytic domains or substrate-binding sites of cellulases, researchers can introduce targeted mutations to alter their activity and product specificity. nih.govresearchgate.net For instance, computational modeling and structural analysis of Glycoside Hydrolase Family 7 (GH7) cellobiohydrolases (CBHs), which are crucial for cellulose (B213188) degradation, have identified specific loops and residues that influence their processivity and product profile. researchgate.net Engineering these regions can potentially shift the enzyme's output towards a higher yield of intermediate-length oligosaccharides such as cellopentaose, rather than complete hydrolysis to glucose.
One promising approach involves creating chimeric enzymes by swapping domains between different cellulases to combine desirable properties. researchgate.netdntb.gov.ua For example, by combining the catalytic domain of a highly active enzyme with the binding module of another that has a high affinity for crystalline cellulose, a novel enzyme with superior performance on lignocellulosic biomass can be created. researchgate.net Furthermore, combining natural diversity screening with computational modeling allows for the identification of top-performing natural enzymes and key mutations, which can then be engineered into existing industrial enzyme platforms. nih.gov This approach has led to engineered CBHs with significantly increased conversion efficiency compared to industry-standard enzymes. researchgate.netnih.gov A study that combined genome mining, experimental assays, and computational modeling resulted in an engineered Penicillium funiculosum Cel7A that showed a 41% increase in conversion over the native enzyme and a 55% increase over the standard Trichoderma reesei Cel7A. researchgate.netnih.gov
Kinetic modeling is another powerful tool for the rational design of optimal enzyme mixtures. researchgate.netnih.gov By developing models that can predict the production of soluble cello-oligosaccharides from different substrates and enzyme combinations, researchers can optimize the composition of enzyme cocktails for maximal cellopentaose yield. researchgate.netnih.gov These models help to understand the synergistic actions between different types of cellulases, like endoglucanases and cellobiohydrolases, which is key to controlling the degree of polymerization of the final products. nih.gov
Table 1: Examples of Engineered Cellulase (B1617823) Improvements
| Enzyme/Strategy | Improvement | Significance for Cellopentaose | Reference |
|---|---|---|---|
| Engineered P. funiculosum Cel7A | 41-55% increase in conversion extent | Enhanced efficiency in breaking down cellulose could be tuned for higher COS yield. | nih.gov, researchgate.net |
| PfCel7A Chimera | 60% greater performance than TrCel7A | Demonstrates the potential of domain swapping to create more efficient cellulases. | researchgate.net, dntb.gov.ua |
| Model-based Ternary Mixture | Optimized ratios of EG2, CBHI, CBHII | Allows for the design of enzyme cocktails to maximize the production of specific oligosaccharides. | nih.gov |
Integration of Cellopentaose Research into Advanced Biorefinery Concepts
Advanced biorefineries aim to maximize the value derived from biomass by converting its various components into a spectrum of products, from high-volume biofuels to low-volume, high-value chemicals. nih.govrsc.orgrutgers.edu The production of cello-oligosaccharides (COS), including cellopentaose, is being increasingly recognized as a valuable co-product that can significantly improve the economic viability of lignocellulosic biorefineries. bath.ac.ukresearchgate.net
Techno-economic and life-cycle assessments are crucial for evaluating the feasibility of integrating cellopentaose production into existing biorefinery models. bath.ac.uknih.gov A study on producing cellopentaose from sugarcane straw demonstrated that the unit production cost could range from $0.40 to $1.15 per milligram, highlighting its high-value potential. bath.ac.uk The same study suggested that optimizing the upstream processes, such as the solid-to-liquid ratio during hydrolysis, could reduce costs and the environmental impact of production. bath.ac.uk Integrating the production of high-value co-products like COS and nanocellulose is seen as essential for improving the financial performance and sustainability of biorefineries. researchgate.net
The "bottom-up" enzymatic synthesis of COS from simple sugars like sucrose (B13894) and glucose is another promising avenue being explored within the biorefinery framework. acs.org This approach offers greater control over the degree of polymerization of the final product, allowing for the targeted synthesis of soluble COS, including cellopentaose. Researchers have successfully scaled up this process to achieve product titers of 93 g/L. acs.org Such integrated processes, where waste streams or simple sugar platforms are used to generate high-value oligosaccharides, exemplify the circular economy principles that are central to modern biorefinery concepts. The use of on-site enzyme production further enhances the economic feasibility of these integrated models. rsc.orgresearchgate.net
Table 2: Techno-Economic Data for Oligosaccharide Production in Biorefineries
| Product | Feedstock | Production Cost/Price | Key Finding | Reference |
|---|---|---|---|---|
| Cellopentaose | Sugarcane Straw | $0.40 - $1.15 / mg | High-value co-production can enhance biorefinery economics. | bath.ac.uk |
| Xylo-oligosaccharides (XOS) | Miscanthus | $3,430 - $10,640 / metric ton | Production cost is sensitive to biorefinery capacity and product purity. | nih.gov |
| Cello-oligosaccharides (COS) | Sucrose and Glucose | Achieved 93 g/L product concentration | Efficient bottom-up synthesis is a viable route for large-scale production. | acs.org |
Exploration of Novel Biotechnological and Biomedical Applications Derived from Cellopentaose Insights
Beyond its role in biorefineries, cellopentaose and other cello-oligosaccharides are at the forefront of research into novel biotechnological and biomedical applications. neogen.comrsc.orgmedchemexpress.comnih.gov Their unique biological activities are being harnessed for everything from promoting gut health to enhancing plant defense mechanisms.
One of the most promising applications is in the field of prebiotics. researchgate.netmonash.edunih.govucp.ptmdpi.comresearchgate.net Cello-oligosaccharides, being indigestible by human enzymes, can selectively promote the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium species. researchgate.netnih.govnih.gov Studies have shown that COS-rich hydrolysates can be effectively fermented by gut microbiota, leading to the production of short-chain fatty acids like acetate (B1210297) and propionate, which are beneficial for gut health. researchgate.netnih.gov In some cases, COS mixtures have demonstrated better growth promotion for certain probiotic strains than established prebiotics like inulin. nih.gov The production of COS from agricultural byproducts, such as grape marc, not only provides a valuable health product but also contributes to a circular economy by valorizing waste streams. researchgate.netmonash.edunih.gov
In the realm of plant science, cello-oligosaccharides are emerging as important signaling molecules. They are recognized by plants as damage-associated molecular patterns (DAMPs), which are signals of cell wall breakdown that can occur during pathogen attack. nih.govnih.gov Cellotriose (B13521) and cellopentaose have been shown to bind to a specific receptor kinase (CORK1/IGP1) in Arabidopsis roots, triggering a defense-like signaling cascade. nih.gov This perception of cellulose-derived oligomers is part of the plant's cell wall integrity surveillance system and can enhance its defense responses. nih.govnih.gov The use of cellopentaose and its derivatives as plant defense elicitors is a novel and sustainable approach to crop protection, potentially reducing the need for chemical pesticides. google.comfrontiersin.orgfuturecobioscience.com
Furthermore, cellopentaose serves as a crucial substrate for biochemical assays in enzyme research. neogen.com Its high purity makes it an ideal tool for characterizing the activity and specificity of cellulolytic enzymes, which is fundamental for the rational design efforts described earlier. As research continues, the unique properties of cellopentaose are likely to unlock further applications in materials science, medicine, and beyond, driven by a deeper understanding of its interactions at a molecular level. mdpi.comrsc.orgresearchgate.net
Q & A
Q. What experimental methods are commonly used to determine the binding affinity of carbohydrate-binding modules (CBMs) to cellopentaose?
Isothermal titration calorimetry (ITC) and free energy perturbation/λ-replica exchange molecular dynamics (FEP/λ-REMD) are widely employed. ITC measures thermodynamic parameters like enthalpy and binding constants, while FEP/λ-REMD calculates free energy changes under controlled conditions (e.g., 300 K, pH 7.0). These methods help quantify interactions between CBMs and cellopentaose, with results often cross-validated using crystallographic data .
Q. How can researchers distinguish between exocellulase classes acting on cellopentaose?
Enzymatic specificity is determined using labeled substrates, such as cellopentaose labeled with ¹⁸O at the reducing end or ¹⁴C at the nonreducing end. Reaction products are analyzed via ion-spray mass spectrometry or chromatographic techniques to identify cleavage patterns. Exocellulases are classified based on their preference for hydrolyzing bonds from the reducing (e.g., CBH I, E4) or nonreducing (e.g., E3, CBH II) ends .
Q. What analytical techniques quantify cellopentaose degradation products in enzymatic assays?
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is used to resolve and quantify oligosaccharides like glucose, cellobiose, and cellopentaose. Time-course analyses track transient intermediates (e.g., cellotriose) and confirm hydrolysis efficiency .
Advanced Research Questions
Q. How can discrepancies in reported CBM binding affinities for cellopentaose be resolved?
Variations in experimental conditions (e.g., temperature, pH) and measurement techniques (ITC vs. FEP/λ-REMD) complicate direct comparisons. Standardizing protocols and reporting detailed free energy components (van der Waals, charge contributions) improves reproducibility. Computational methods like FEP/λ-REMD can supplement experimental data under uniform conditions .
Q. What methodologies verify the 1:1 stoichiometry of cellopentaose degradation in peroxygenase reactions?
Electrochemical monitoring tracks H₂O₂ consumption in real-time, while HPAEC-PAD quantifies residual cellopentaose. Stoichiometric validation requires parallel experiments where both substrate degradation and co-substrate utilization are measured in the same reaction .
Q. How does ion mobility mass spectrometry (IMS) differentiate structural isomers of cellopentaose?
IMS separates ions based on collision cross-section and charge state. For cellopentaose, distinct drift times correlate with anomers (α/β) or open-ring forms. Product ion analysis (e.g., Y- vs. C-type ions) and tandem IMS (IMS/IMS) further resolve structural heterogeneity, enabling precise characterization of glycan conformations .
Q. What experimental designs investigate synergism between exocellulases during cellopentaose hydrolysis?
Combining exocellulases from different classes (e.g., reducing-end and nonreducing-end specific) in activity assays reveals synergistic effects. Hydrolysis products are quantified via mass spectrometry or chromatography, while crystallographic data inform mechanistic models of cooperative binding .
Q. How do mutations in carbohydrate-binding modules alter cellopentaose recognition?
Site-directed mutagenesis (e.g., L110F substitution in X-2 L110F) modifies substrate specificity. Isothermal titration calorimetry (ITC) and X-ray crystallography compare binding affinities and structural interactions (e.g., hydrophobic stacking with Phe residues) between wild-type and mutant CBMs .
Methodological Best Practices
- Standardization : Report experimental conditions (temperature, pH, buffer) and analytical parameters (e.g., HPAEC-PAD settings) to enable cross-study comparisons .
- Multi-technique validation : Combine ITC, crystallography, and computational simulations to resolve conflicting binding data .
- Real-time monitoring : Use electrochemical sensors for dynamic tracking of reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
